molecular formula C8H6I2N2 B1614425 3,4-diiodo-6-methyl-2H-indazole CAS No. 885522-31-6

3,4-diiodo-6-methyl-2H-indazole

Cat. No. B1614425
M. Wt: 383.96 g/mol
InChI Key: LYIBAGLCZLLNOW-UHFFFAOYSA-N
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Description

  • It belongs to the class of indazole derivatives , which are commonly found in compounds with diverse biological activities, including antimicrobial and anti-inflammatory agents .

Synthesis Analysis

Several synthetic approaches have been explored for indazoles. Notably, transition metal-catalyzed reactions have yielded good to excellent yields with minimal byproduct formation. For instance, a Cu(OAc)~2~-catalyzed one-pot, three-component reaction involving 2-bromobenzaldehydes , primary amines , and sodium azide led to the formation of 1H-indazoles via N–N bond formation. This method demonstrates a broad substrate scope and high tolerance for various functional groups .


Molecular Structure Analysis

The molecular structure of 3,4-diiodo-6-methyl-2H-indazole consists of a fused indazole ring system with two iodine atoms at positions 3 and 4, and a methyl group at position 6. The precise arrangement of atoms and bonds can be visualized using X-ray diffraction and spectroscopic techniques such as nuclear magnetic resonance (NMR) and Fourier-transform infrared (FTIR) spectroscopies .

properties

IUPAC Name

3,4-diiodo-6-methyl-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6I2N2/c1-4-2-5(9)7-6(3-4)11-12-8(7)10/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYIBAGLCZLLNOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NNC(=C2C(=C1)I)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6I2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80646506
Record name 3,4-Diiodo-6-methyl-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80646506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-diiodo-6-methyl-2H-indazole

CAS RN

885522-31-6
Record name 3,4-Diiodo-6-methyl-1H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885522-31-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Diiodo-6-methyl-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80646506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4-diiodo-6-methyl-2H-indazole
Reactant of Route 2
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Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
3,4-diiodo-6-methyl-2H-indazole

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